molecular formula C13H15N3O4S B15029656 2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B15029656
M. Wt: 309.34 g/mol
InChI Key: KXAJBMQVUAIEGW-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, fused with a carboxamide group. The presence of the 3,5-dimethoxyphenyl group further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3,5-dimethoxyaniline with thiourea in the presence of a suitable catalyst to form the thiazine ring. This intermediate is then reacted with an appropriate carboxylic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-efficiency catalysts. The use of continuous flow reactors can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazine derivatives .

Scientific Research Applications

2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and topoisomerase, which are crucial for DNA replication and cell division. The compound may also interact with specific proteins and receptors, modulating signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4H-pyran-3-carbonitrile derivatives
  • Indolizine derivatives
  • Quinoxaline derivatives

Uniqueness

Compared to similar compounds, 2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide stands out due to its unique thiazine ring structure and the presence of the 3,5-dimethoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

2-amino-N-(3,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C13H15N3O4S/c1-19-8-3-7(4-9(5-8)20-2)15-12(18)10-6-11(17)16-13(14)21-10/h3-5,10H,6H2,1-2H3,(H,15,18)(H2,14,16,17)

InChI Key

KXAJBMQVUAIEGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2CC(=O)N=C(S2)N)OC

Origin of Product

United States

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